molecular formula C3H7NO2 B1339985 DL-Alanine-3,3,3-d3 CAS No. 53795-94-1

DL-Alanine-3,3,3-d3

Cat. No.: B1339985
CAS No.: 53795-94-1
M. Wt: 92.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-FIBGUPNXSA-N
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Description

DL-Alanine-3,3,3-d3 is a deuterated form of alanine, an amino acid. The compound is labeled with deuterium, a stable isotope of hydrogen, at the 3,3,3 positions. This modification makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and molecular interactions.

Mechanism of Action

Target of Action

DL-Alanine-3,3,3-d3 is a deuterium-labeled form of DL-Alanine . DL-Alanine is an amino acid that plays a key role in various biochemical processes in the body. It is involved in protein synthesis and is a component of several important peptides and proteins.

Mode of Action

This compound interacts with its targets in a similar way to DL-AlanineThis can influence the rate of metabolic processes involving the molecule .

Biochemical Pathways

This compound is involved in the same biochemical pathways as DL-Alanine. One of the key roles of DL-Alanine is in the glucose-alanine cycle between tissues and the liver . In this cycle, alanine is transported to the liver from other tissues, carrying with it nitrogen in the form of an amino group. In the liver, the amino group is removed and converted into urea for excretion, while the remaining pyruvate molecule can be used in the process of gluconeogenesis to produce glucose .

Biochemical Analysis

Biochemical Properties

DL-Alanine-3,3,3-d3 participates in biochemical reactions similar to its non-deuterated counterpart. It interacts with enzymes such as alanine transaminase, which catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. This reaction is essential in the alanine cycle, which helps in the transport of nitrogen and carbon between tissues. The deuterium labeling in this compound allows for precise tracking of these interactions in metabolic studies .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the glucose-alanine cycle, where it helps in the conversion of pyruvate to alanine, which is then transported to the liver and converted back to pyruvate for gluconeogenesis. This cycle is crucial for maintaining blood glucose levels during fasting. The deuterium labeling in this compound allows researchers to study these processes with high precision .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. It binds to enzymes such as alanine transaminase, facilitating the transfer of amino groups. The deuterium atoms in this compound provide a unique advantage in studying these interactions using NMR spectroscopy, as they produce distinct signals that can be easily detected .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy in long-term experiments. Researchers must consider these temporal effects when designing experiments involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it participates in normal metabolic processes without causing adverse effects. At high doses, this compound can lead to toxicity and adverse effects, such as disruptions in amino acid metabolism and liver function. These dosage effects must be carefully monitored in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the alanine cycle and gluconeogenesis. It interacts with enzymes such as alanine transaminase and pyruvate kinase, playing a crucial role in the conversion of pyruvate to alanine and vice versa. The deuterium labeling allows for detailed studies of these metabolic pathways, providing insights into the regulation of amino acid and glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via amino acid transporters and distributed to different cellular compartments. The deuterium labeling helps in tracking the transport and distribution of this compound, providing valuable information on its localization and accumulation in tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The deuterium labeling allows for precise studies of its subcellular localization, providing insights into its role in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Alanine-3,3,3-d3 can be synthesized through several methods. One common approach involves the deuteration of alanine using deuterium gas or deuterated reagents. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure deuterium gas systems. The final product is then purified through crystallization or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

DL-Alanine-3,3,3-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated keto acids, non-deuterated alanine, and various substituted alanine derivatives .

Scientific Research Applications

DL-Alanine-3,3,3-d3 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced isotopic labeling, making it suitable for a wide range of applications without the complications of chirality. This makes it a versatile tool in both fundamental research and industrial applications .

Properties

IUPAC Name

2-amino-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583939
Record name (3,3,3-~2~H_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53795-94-1
Record name (3,3,3-~2~H_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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